

Z-VAD-FMK: A Technical Guide to its Function in Apoptosis Research

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This guide provides an in-depth examination of Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK), a cornerstone tool in the study of programmed cell death. We will explore its core mechanism of action, provide quantitative data on its inhibitory properties, detail key experimental protocols, and discuss the critical interpretation of results, including its significant off-target effects.

Core Mechanism of Action: Pan-Caspase Inhibition

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study apoptosis.[1] Caspases, a family of cysteine proteases, are the central executioners of apoptosis.[2] They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. This initiates a cascade, with initiator caspases (e.g., caspase-8, caspase-9) activating effector caspases (e.g., caspase-3, caspase-7), which in turn cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The mechanism of Z-VAD-FMK relies on two key features:

- Peptide Targeting Sequence: The Val-Ala-Asp sequence mimics the caspase recognition site, directing the inhibitor to the enzyme's active site.
- Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase.[2][3][4] This irreversible binding



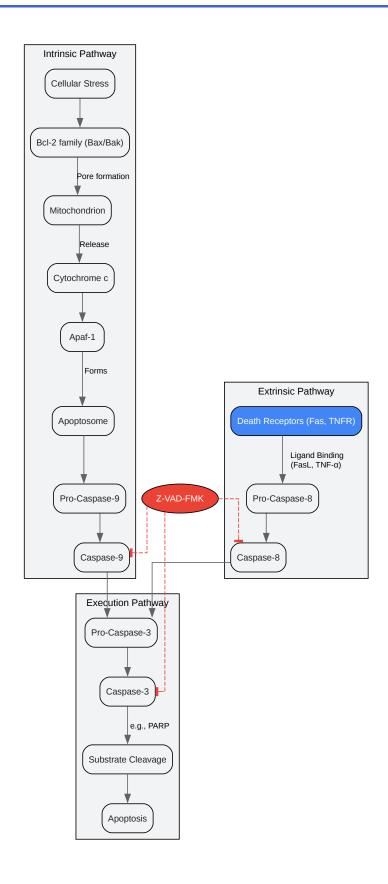




permanently inactivates the enzyme, thereby halting the apoptotic cascade.[4]

By targeting the catalytic site of multiple caspases, Z-VAD-FMK can block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]





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Caption: Z-VAD-FMK inhibits key initiator and effector caspases.



Data Presentation: Quantitative Inhibitory Profile

The efficacy of Z-VAD-FMK varies between different caspases. It is a potent inhibitor of most caspases, with IC50 values often in the low to mid-nanomolar range.[5] However, it is notably less effective against caspase-2.[3] The working concentration for cell culture experiments typically ranges from 10 to 50 μ M, though this can be cell-type and stimulus-dependent.[1][3][6]

Table 1: IC50 Values of Z-VAD-FMK for Human Caspases

Caspase Target	IC50 Value (nM)
Caspase-1	~530
Caspase-3	Data not specified in source
Caspase-4	> 50,000 (weakly inhibited)
Caspase-8	~50
Caspase-10	~520

(Data synthesized from a comparative study of caspase inhibitors[5])

Table 2: Common Experimental Working Concentrations of Z-VAD-FMK

Cell Line / Model	Apoptotic Stimulus	Effective Concentration	Reference
THP.1 & Jurkat T- cells	General	10 μΜ	[1]
HL60 cells	Camptothecin	50 μΜ	[1]
Human Granulosa Cells	Etoposide / Hypoxia	50 μΜ	[6][7]
U937 cells	3,3'-Diindolylmethane	20 μΜ	[8]

| In vivo (mouse model) | Lipopolysaccharide (LPS) | 20 μ g/g body weight (IP) |[9] |

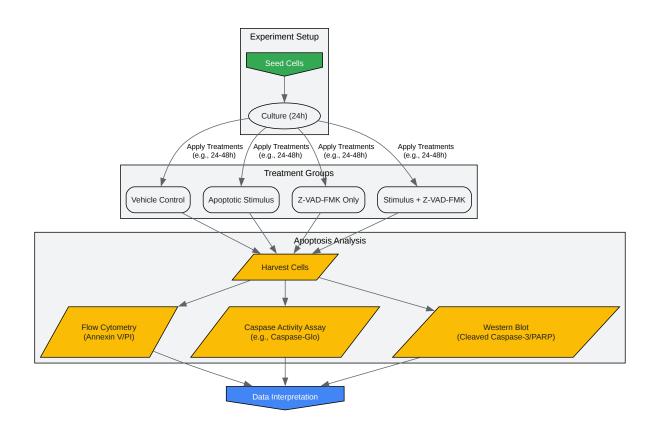




Experimental Protocols: Assessing Caspase- Dependent Apoptosis

A primary use of Z-VAD-FMK is to determine if a specific stimulus induces cell death via a caspase-dependent pathway. This is typically achieved by treating cells with the stimulus in the presence or absence of the inhibitor and then measuring apoptotic markers.





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